(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-12-21-16(22-26-12)13-2-3-15(20-10-13)23-6-8-24(9-7-23)17(25)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWRIXSWZDJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, often referred to as P102-0175 in various chemical databases, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of P102-0175 is C18H18N4O2, with a molecular weight of 322.37 g/mol. The structure features multiple functional groups, including oxadiazole and piperazine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.37 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 4 |
| LogP (Partition Coefficient) | 3.170 |
| LogD (Distribution Coefficient) | 1.949 |
| Water Solubility (LogSw) | -3.53 |
Anticancer Properties
Recent studies have indicated that P102-0175 exhibits significant anticancer activity. It has been included in screening libraries targeting various cancer types due to its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that the compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases. Its mechanism appears to involve interference with microbial cell wall synthesis and disruption of metabolic pathways.
Neuroprotective Effects
There is emerging evidence that P102-0175 may have neuroprotective properties. In vitro studies have suggested that it can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
The biological effects of P102-0175 can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Properties : The presence of oxadiazole could impart antioxidant capabilities, mitigating oxidative damage in cells.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of P102-0175 on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University tested P102-0175 against various microbial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential utility in treating resistant infections.
Q & A
Q. What are the recommended synthetic routes for (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the oxadiazole ring via cyclization of precursor amidoximes under reflux in ethanol (60–80°C, 2–6 hours) .
- Step 2: Coupling the oxadiazole-containing pyridine intermediate with a piperazine derivative using a Buchwald-Hartwig amination or nucleophilic substitution.
- Step 3: Final functionalization with pyrazine carbonyl groups via a methanone linkage.
Purification: Recrystallization from a DMF–EtOH (1:1) mixture is commonly employed to isolate high-purity crystals .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD): Essential for confirming molecular geometry, bond lengths (e.g., mean C–C bond length = 0.003 Å), and intermolecular interactions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., observed m/z vs. calculated).
- NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) .
- HPLC-Purity Analysis: Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrazine or piperazine rings to improve solubility. For example, substituting the 5-methyl group on the oxadiazole with a polar substituent .
- Metabolic Stability: Replace labile moieties (e.g., ester linkages) with stable bioisosteres. Use in vitro liver microsome assays to assess metabolic half-life.
- Bioavailability Testing: Employ Caco-2 cell monolayer assays to evaluate intestinal permeability .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations.
- Purity Verification: Re-test the compound using HPLC (≥95% purity) to rule out impurities affecting activity .
- Mechanistic Studies: Use knock-out models or competitive binding assays to confirm target specificity. For example, if antitumor activity is disputed, validate via apoptosis assays (Annexin V/PI staining) .
Q. What strategies are effective for designing SAR studies on the oxadiazole ring?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 5-position of the oxadiazole.
- Biological Testing: Screen analogs against a panel of enzymes/receptors (e.g., kinase inhibition assays) to identify critical substituents.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like PARP-1 .
Example SAR Table:
| Substituent (R) | IC50 (μM) | Target Protein | Reference |
|---|---|---|---|
| 5-Methyl | 0.12 | PARP-1 | |
| 5-Nitro | 0.08 | PARP-1 | |
| 5-Methoxy | 0.25 | PARP-1 |
Q. How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity: Expose to UV light (254 nm) and track photodegradation products.
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
